molecular formula C19H17ClN2O6S B11014889 methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11014889
M. Wt: 436.9 g/mol
InChI Key: UGQHYAMFVPTOGS-UHFFFAOYSA-N
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Description

Methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, which is a derivative of coumarin, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the chromenone and thiazole moieties through an esterification or amidation reaction, using reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the chromenone core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the chromenone core can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromenone core.

Mechanism of Action

The mechanism of action of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also feature a chromenone core, are well-known anticoagulants.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) contain thiazole rings and exhibit significant biological activities.

Uniqueness

What sets methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both chromenone and thiazole moieties, which endows it with a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C19H17ClN2O6S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[[2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H17ClN2O6S/c1-8-9(2)17(24)28-13-6-14(12(20)5-11(8)13)27-7-15(23)21-19-22-16(10(3)29-19)18(25)26-4/h5-6H,7H2,1-4H3,(H,21,22,23)

InChI Key

UGQHYAMFVPTOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC)C

Origin of Product

United States

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